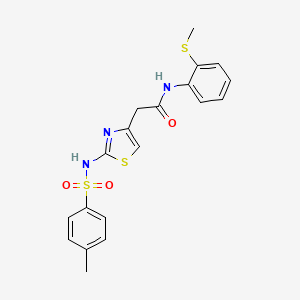

![molecular formula C7H7F2N3O4 B2465547 [3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]acetic acid CAS No. 925607-46-1](/img/structure/B2465547.png)

[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

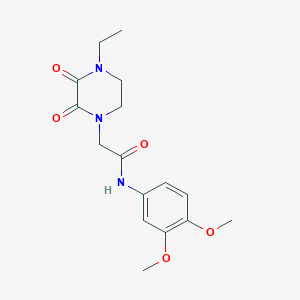

“[3-(Difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]acetic acid” is a chemical compound with the molecular formula C7H7F2N3O4 and a molecular weight of 235.14 . It is used for proteomics research .

Synthesis Analysis

The synthesis of this compound is part of a broader field of research that has seen significant advances in difluoromethylation processes . Unique synthesis routes had to be developed for five-membered heterocyclic systems with a special substitution pattern . These routes rely on methods such as the van Leusen pyrrole synthesis and the halogen dance reaction .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation: CC1=C(C(=NN1CC(=O)O)C(F)F)N+[O-] .Chemical Reactions Analysis

The compound is part of a class of fungicidally active succinate dehydrogenase inhibitors . The chemical reactions involved in its synthesis are part of the broader field of difluoromethylation processes .Physical And Chemical Properties Analysis

The compound has a molecular weight of 235.14 and a molecular formula of C7H7F2N3O4 .Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of “[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]acetic acid,” focusing on six unique fields:

Pharmaceutical Development

[3-(Difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]acetic acid: has shown potential in pharmaceutical development due to its unique chemical structure. The difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates . This compound can be used as a building block in the synthesis of novel drugs targeting various diseases, including cancer and infectious diseases . Its ability to form stable bonds with biological targets makes it a valuable component in drug design.

Agricultural Chemistry

In agricultural chemistry, this compound can be utilized in the development of new agrochemicals. The presence of the nitro group and the difluoromethyl moiety can enhance the efficacy and selectivity of herbicides and pesticides . These functional groups can improve the compound’s ability to interact with specific biological pathways in pests, leading to more effective pest control solutions.

Material Science

The unique properties of [3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]acetic acid make it suitable for applications in material science. It can be used in the synthesis of advanced polymers and materials with enhanced thermal and chemical stability . These materials can be applied in various industries, including electronics and aerospace, where high-performance materials are essential.

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of [3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]acetic acid is the succinate dehydrogenase (SDH) enzyme . SDH is a key enzyme in the mitochondrial respiratory chain, also known as complex II .

Mode of Action

This compound acts by inhibiting the activity of succinate dehydrogenase . The inhibition of SDH disrupts the normal functioning of the mitochondrial respiratory chain, leading to the cessation of energy production in the cells .

Biochemical Pathways

The inhibition of SDH affects the tricarboxylic acid (TCA) cycle or Krebs cycle, a crucial biochemical pathway involved in cellular respiration . The TCA cycle is responsible for the conversion of carbohydrates, fats, and proteins into carbon dioxide, water, and energy. The inhibition of SDH disrupts this process, leading to a decrease in energy production and potentially cell death .

Result of Action

The inhibition of SDH by [3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]acetic acid leads to a disruption in energy production within the cell . This can result in cell death, particularly in cells that are heavily reliant on the TCA cycle for energy production .

Propiedades

IUPAC Name |

2-[3-(difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N3O4/c1-3-6(12(15)16)5(7(8)9)10-11(3)2-4(13)14/h7H,2H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUHAPRAGZZKCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)O)C(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7',8'-Dimethoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline](/img/structure/B2465466.png)

![Benzyl 5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2465467.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2465470.png)

![N-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2465475.png)

![(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2465478.png)

![4-fluoro-N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}benzenesulfonamide](/img/structure/B2465481.png)

![6-Chloro[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B2465483.png)